molecular formula C18H20OS B3025133 3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898780-44-4

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No. B3025133
CAS RN: 898780-44-4
M. Wt: 284.4 g/mol
InChI Key: VCAVUZJECAKLOA-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” seems to be a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions. The “4’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group) with a sulfur-containing thiomethyl group .


Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” were not found, related compounds have been synthesized using various methods. For instance, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors were synthesized by carbonate aminolysis and isocyanate chemistry .

Scientific Research Applications

Chiral Chromatography Stationary Phases

3,5-Dimethylphenyl isocyanate finds use in chiral chromatography. By linking with oligosaccharides and cyclodextrins, it contributes to the development of stationary phases for enantiomer separation. These phases allow researchers to separate mirror-image molecules (enantiomers) based on their spatial arrangement, which is crucial in pharmaceuticals, agrochemicals, and natural product analysis .

Organic Synthesis and Catalysts

The compound’s isocyanate group enables it to participate in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Additionally, derivatives of 3,5-dimethylphenyl isocyanate have been investigated as ligands in transition metal catalysts. For instance, Tris[(tert-butyl)(3,5-dimethylphenyl)amino]molybdenum(III) serves as a versatile catalyst in various chemical reactions.

Analytical Chemistry

Researchers employ 3,5-dimethylphenyl isocyanate as a derivatizing agent in analytical chemistry. It reacts with functional groups (such as amines or alcohols) to form stable derivatives. These derivatives enhance the detectability and separation of target compounds in gas chromatography (GC) and liquid chromatography (LC).

3,5-Dimethylphenyl isocyanate, Thermo Scientific Chemicals Tris[(tert-butyl)(3,5-dimethylphenyl)amino]molybdenum(III)

Future Directions

While specific future directions for “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” were not found, research on related compounds continues. For example, research on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors is ongoing .

Mechanism of Action

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVUZJECAKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644889
Record name 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone

CAS RN

898780-44-4
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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